molecular formula C44H78N2O4 B12409143 Piperazine-bis(ethyl octadeca-9,12-dienoate)

Piperazine-bis(ethyl octadeca-9,12-dienoate)

Cat. No.: B12409143
M. Wt: 699.1 g/mol
InChI Key: LJCULYBZRITLON-WVZYQCMWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine-bis(ethyl octadeca-9,12-dienoate) involves the esterification of piperazine with ethyl octadeca-9,12-dienoate. The reaction typically requires the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of Piperazine-bis(ethyl octadeca-9,12-dienoate) can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Piperazine-bis(ethyl octadeca-9,12-dienoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Piperazine-bis(ethyl octadeca-9,12-dienoate) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Piperazine-bis(ethyl octadeca-9,12-dienoate) involves its ability to form stable lipid nanoparticles. These nanoparticles can encapsulate therapeutic agents, protecting them from degradation and facilitating their targeted delivery to specific cells or tissues. The cationic nature of the compound allows it to interact with negatively charged biological membranes, enhancing cellular uptake and transfection efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine-bis(ethyl octadeca-9,12-dienoate) is unique due to the presence of double bonds in the octadeca-9,12-dienoate moiety, which imparts distinct chemical reactivity and biological properties. These double bonds allow for additional functionalization and modification, making it a versatile compound for various applications .

Properties

Molecular Formula

C44H78N2O4

Molecular Weight

699.1 g/mol

IUPAC Name

2-[4-[2-[(9E,12E)-octadeca-9,12-dienoyl]oxyethyl]piperazin-1-yl]ethyl (9E,12E)-octadeca-9,12-dienoate

InChI

InChI=1S/C44H78N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(47)49-41-39-45-35-37-46(38-36-45)40-42-50-44(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-42H2,1-2H3/b13-11+,14-12+,19-17+,20-18+

InChI Key

LJCULYBZRITLON-WVZYQCMWSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCCN1CCN(CC1)CCOC(=O)CCCCCCC/C=C/C/C=C/CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCCN1CCN(CC1)CCOC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

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